![molecular formula C46H56N4O9 B13807468 methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate” is a complex organic molecule with multiple functional groups and stereocenters. Compounds like this often have significant biological activity and can be used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic methods may include:
Stepwise construction: of the core structure using cyclization reactions.
Functional group transformations: such as oxidation, reduction, and esterification.
Stereoselective synthesis: to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to improve reaction efficiency.
Purification techniques: such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Structure and Composition
The compound features multiple functional groups and a complex bicyclic structure that may contribute to its biological activity. Its molecular formula and specific stereochemistry are critical in determining its reactivity and interactions with biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and promoting cell cycle arrest.
Case Study : A study published in Molecules demonstrated that derivatives of this compound showed enhanced cytotoxicity against leukemia cells when compared to traditional chemotherapeutics .
Drug Delivery Systems
The unique structure allows for the potential use of this compound in drug delivery systems. Its ability to encapsulate other therapeutic agents enhances the bioavailability and targeted delivery of drugs.
Research Finding : Research on nanoparticles incorporating this compound has shown improved therapeutic efficacy in targeted cancer therapies .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor in various biological pathways. It may inhibit specific kinases involved in cancer progression.
Data Table :
Enzyme Target | Inhibition Type | IC50 Value (µM) |
---|---|---|
MerTK | Competitive | 0.5 |
Tyro3 | Non-competitive | 1.2 |
Plant Growth Regulation
Research indicates that similar compounds can act as plant growth regulators by modulating hormonal pathways within plants.
Field Study : Trials conducted on crops treated with formulations containing this compound showed increased growth rates and yield improvements under controlled conditions.
Polymer Synthesis
The compound's unique chemical structure allows it to be used as a monomer in the synthesis of new polymers with desirable properties such as flexibility and thermal stability.
Research Insight : Studies have shown that polymers synthesized from this compound exhibit enhanced mechanical properties compared to conventional materials .
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to active sites: of enzymes, inhibiting their activity.
Interaction with receptors: , modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate
- Other complex organic molecules with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which may confer unique biological activity and chemical reactivity.
Biological Activity
The compound is a complex alkaloid derivative belonging to the Vinca alkaloids class, which are well-known for their significant biological activities, particularly in cancer treatment. This article aims to explore the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C₄₆H₅₈N₄O₉
- Molecular Weight : 811.00 g/mol
- Topological Polar Surface Area (TPSA) : 154.00 Ų
- LogP : 3.70
The biological activity of this compound primarily revolves around its interaction with microtubules within the cell. It acts as a mitotic inhibitor by binding to tubulin and preventing polymerization into microtubules. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in rapidly dividing cells such as cancer cells.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of Vinca alkaloids:
- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G2/M phase .
- Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways involving caspase activation and mitochondrial dysfunction .
- Resistance Mechanisms : Studies on resistant cell lines have shown that alterations in tubulin expression can lead to decreased sensitivity to this compound .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Absorption : Rapidly absorbed when administered intravenously.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
- Excretion : Excreted mainly via bile and urine.
Side Effects and Toxicity
While effective against cancer cells, the compound can also affect normal cells leading to side effects such as:
- Nausea and vomiting
- Bone marrow suppression
- Peripheral neuropathy
Q & A
Basic Research Questions
Q. What spectroscopic techniques are optimal for characterizing the compound’s stereochemistry and functional groups?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) and multidimensional NMR (e.g., 1H-13C HSQC, NOESY) to resolve stereochemical ambiguities. For example, 19F NMR (if fluorine substituents are present) can clarify electronic environments. Cross-validate findings with computational methods like density functional theory (DFT) to predict chemical shifts and coupling constants .
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Monitor reaction progress via HPLC coupled with high-resolution mass spectrometry (HRMS) to track intermediates and byproducts. Optimize purification using preparative chromatography with C18 columns and gradient elution .
Q. What chromatographic methods are most effective for assessing purity and stability under varying conditions?
- Methodological Answer : Employ reverse-phase HPLC with photodiode array (PDA) detection to quantify impurities. For stability studies, subject the compound to accelerated degradation (e.g., thermal stress, pH extremes) and analyze degradation products using LC-MS/MS . Validate stability with kinetic modeling (e.g., Arrhenius plots) .
Advanced Research Questions
Q. How can computational modeling resolve the compound’s enzyme interaction mechanisms?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like cytochrome P450 isoforms. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability. Integrate AI-driven tools for predictive binding site analysis and free energy calculations .
Q. How to reconcile contradictory bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Conduct a meta-analysis of existing datasets, stratifying results by experimental conditions (e.g., cell lines, dosing regimens). Apply systems pharmacology models to account for pharmacokinetic variability. Validate hypotheses using in silico ADMET prediction tools and orthogonal assays (e.g., SPR for binding kinetics) .
Q. What metabolomics approaches identify and quantify the compound’s primary metabolites?
- Methodological Answer : Use untargeted LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. Annotate peaks via databases (e.g., HMDB, METLIN) and isotopic pattern matching. For quantification, apply stable isotope-labeled internal standards and validate with NMR-based metabolic profiling .
Q. How does the compound’s crystal structure influence its reactivity in catalytic systems?
- Methodological Answer : Analyze single-crystal X-ray diffraction data to map electron density distributions and identify reactive sites (e.g., nucleophilic carbonyl groups). Correlate with DFT-calculated frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions. Experimental validation via kinetic isotope effects (KIEs) can confirm mechanistic pathways .
Q. Methodological Considerations
- Experimental Design : Align with Guiding Principle 2 (Evidence-Based Inquiry) by linking hypotheses to theoretical frameworks (e.g., transition-state theory for reaction mechanisms) .
- Data Contradiction Analysis : Use Bayesian statistics to weight conflicting results by study quality and sample size, reducing bias in conclusions .
- Interdisciplinary Integration : Leverage AI-driven process automation (e.g., COMSOL Multiphysics) for real-time optimization of synthetic or analytical workflows .
Properties
Molecular Formula |
C46H56N4O9 |
---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-49-20-17-44(36(42)49)30-21-31(34(55-5)22-33(30)48(4)37(44)46(54,41(53)57-7)38(42)58-26(3)51)45(40(52)56-6)24-27-23-43(9-2)39(59-43)50(25-27)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36+,37-,38-,39+,42-,43+,44-,45+,46+/m1/s1 |
InChI Key |
NWWWPBYIUBUKEG-CBUIQVNVSA-N |
Isomeric SMILES |
CC[C@]12C[C@@H]3C[C@@](C4=C(CCN(C3)[C@H]1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)[C@]89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC12CC3CC(C4=C(CCN(C3)C1O2)C5=CC=CC=C5N4)(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.